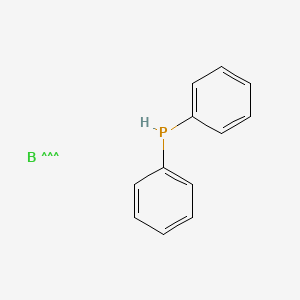

Borane-diphenylphosphine complex

Descripción general

Descripción

Borane-diphenylphosphine complex, also known as (Diphenylphosphine)trihydroboron, is a chemical compound with the linear formula (C6H5)2PH·BH3 . It has a molecular weight of 200.02 . This complex is often used as a surrogate for phosphines, enabling easy handling and purification .

Chemical Reactions Analysis

The this compound is suitable for several types of reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, Suzuki-Miyaura Coupling, and Reductions . It can also be used for nucleophilic addition reactions, catalytic dehydrogenation in the presence of ruthenium bidentate phosphine complexes, deprotonation reactions, catalytic coupling with alkynyl bromides, and catalyst-free Staudinger ligation for indirect 18F-radiolabeling .

Physical and Chemical Properties Analysis

The this compound is a solid substance . It has a boiling point of 148-150 °C/10 mmHg and a melting point of 47-50 °C .

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Vinylphosphine-Borane Complex Synthesis : Borane-diphenylphosphine complexes are effectively synthesized through palladium-catalyzed C─P cross-coupling reactions. This method utilizes vinyl tosylates with diphenylphosphine-borane and is useful for producing vinylphosphine derivatives, which are significant in organic synthesis (Julienne, Delacroix, & Gaumont, 2009).

Catalysis in Hydroformylation : Certain borane and platinum(II) complexes of diphenylphosphine-based ligands exhibit catalytic activity, particularly in the hydroformylation of styrene and its derivatives (Pietrusiewicz et al., 2011).

Allylic Phosphination : Chiral diphenylphospholane borane is used in palladium-catalyzed allylic phosphination, which forms C─P bonds with high diastereoselectivity (Duraud et al., 2011).

Ligand Synthesis and Complexation

Ligand Synthesis : Borane-diphenylphosphine complexes serve as precursors in the synthesis of chelating ligands, such as dibenzophospholyl(diphenylphosphino)methane−borane. These ligands are crucial in forming air-stable metal complexes, like Rhodium(I) complexes (Nguyen et al., 2009).

Metal Complex Formation : Borane-diphenylphosphine complexes are used in the formation of various metal complexes, including those with alkali metals and heavier alkaline-earth metals. These complexes are significant in inorganic and organometallic chemistry (Kottalanka et al., 2013).

Neuroprotection and Reductive Properties

Neuroprotection Mechanism : Phosphine-borane complexes demonstrate neuroprotective properties by activating cell survival pathways and reducing intracellular disulfides, offering potential therapeutic applications (Niemuth et al., 2016).

- diphenylphosphine-borane complexes can exhibit dual reactivity, acting as both phosphination and reducing agents. This is attributed to their ditopic character, where the lithium cation is connected to hydrides on boron and THF molecules rather than phosphorus (Consiglio et al., 2011).

Mecanismo De Acción

Target of Action

Diphenylphosphane boron, also known as Borane-diphenylphosphine complex, diphenylphosphine-borane, MFCD00274254, or DTXSID80455019, is a complex that primarily targets organic synthesis processes . It is used as a reagent in various chemical reactions, particularly in the synthesis of phosphine-borane complexes .

Mode of Action

The interaction of diphenylphosphane boron with its targets involves the formation of phosphine-borane complexes . These complexes are formed through a reaction involving solid sodium borohydride as the borane source . The resulting phosphine-borane complexes can be used in the synthesis of soluble hindered phosphine ligands and polymer-linked hindered phosphines .

Biochemical Pathways

Diphenylphosphane boron affects the biochemical pathways involved in the synthesis of phosphine-borane complexes . These complexes can be used in the synthesis of novel, biologically active phosphorus heterocycles using a ring closure enyne metathesis (RCEM) methodology . Additionally, the compound has been shown to participate in various organic synthesis reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, Suzuki-Miyaura Coupling, and Reductions .

Pharmacokinetics

Given its use in chemical synthesis, it is likely that its bioavailability and pharmacokinetic properties would depend on the specific conditions of the reaction it is used in .

Result of Action

The molecular and cellular effects of diphenylphosphane boron’s action primarily involve the formation of phosphine-borane complexes, which can be used in various organic synthesis reactions . These complexes can contribute to the synthesis of novel, biologically active phosphorus heterocycles .

Safety and Hazards

The Borane-diphenylphosphine complex is considered hazardous. It releases flammable gas when in contact with water . It should be handled under inert gas and protected from moisture . Personal protective equipment, including gloves, protective clothing, eye protection, and face protection, should be worn when handling this complex .

Direcciones Futuras

Phosphine-boranes, including Borane-diphenylphosphine complex, have been the subject of significant research since 2007 . New families of phosphorus-BH3 complexes have emerged as useful precursors of new structures in the asymmetric series . Future research may focus on the development of new synthetic routes and applications for these complexes .

Análisis Bioquímico

Biochemical Properties

It is known that boron-containing compounds (BCC) have shown great potential to act as drugs in several human maladies . Among the reported effects, some involve the metabolism . Moreover, some effects have been clearly described based on the ability of a BCC on a specific enzyme in a metabolic pathway .

Molecular Mechanism

It is known that diphenylphosphine and especially diphenylphosphide derivatives are nucleophiles, so they add to carbon – heteroatom double bonds . For example, in the presence of concentrated hydrochloric acid at 100 °C, diphenylphosphine adds to the carbon atom in benzaldehyde to give (phenyl- (phenylmethyl)phosphoryl)benzene .

Propiedades

InChI |

InChI=1S/C12H11P.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNNYBXLESRLOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].C1=CC=C(C=C1)PC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455019 | |

| Record name | Borane diphenylphosphine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41593-58-2 | |

| Record name | Borane diphenylphosphine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borane-diphenylphosphine complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

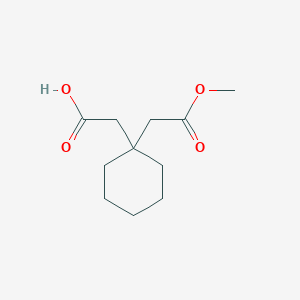

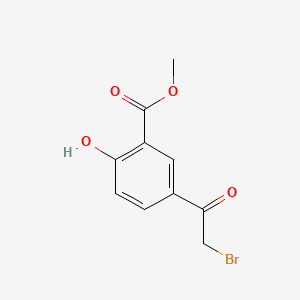

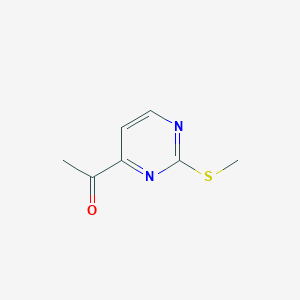

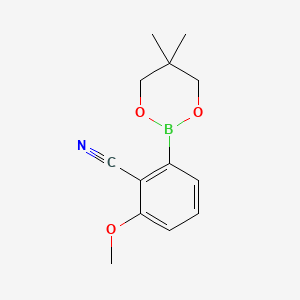

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)

![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588899.png)